![molecular formula C14H10BrClN2O3 B2763727 [2-(2-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 387378-24-7](/img/structure/B2763727.png)
[2-(2-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that exhibits promising pharmacological properties, making it a potential candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Electrocatalysis
A study explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, demonstrating the synthesis of 6-aminonicotinic acid under mild conditions without volatile or toxic solvents. This process showcases an environmentally friendly and efficient method of incorporating CO2 into organic compounds, potentially useful in pharmaceuticals and agrochemicals (Q. Feng et al., 2010).
Synthesis of Heterocycles
Research has shown that the palladium-catalyzed condensation of 2-chloroaniline derivatives can yield various heteroaromatics, including indoles, carbazoles, acridines, and dibenzazepines. This ligand-controlled selectivity offers a versatile approach to constructing complex heterocyclic frameworks from a common precursor, demonstrating the compound's utility in diversifying synthetic routes (D. Tsvelikhovsky & S. Buchwald, 2010).
Supramolecular Chemistry
The crystal structure analysis of 2-amino-5-bromopyridinium salts with various organic acids has revealed intricate hydrogen bonding patterns. These findings are significant for designing new materials with specific molecular recognition and self-assembly properties, crucial for pharmaceutical development and nanotechnology (M. Hemamalini & H. Fun, 2010).
Halogen Bonding and Material Science
The study of halogen bonding in bromo-substituted imides has provided insights into the supramolecular assembly of macrocycles. This research underscores the potential of exploiting halogen bonds for constructing new materials with tailored properties, applicable in catalysis, sensor design, and drug delivery systems (P. Mocilac & J. Gallagher, 2014).
Catalysis
A chromium(III) complex with 5-aminopyridine-2-carboxylate anions demonstrated catalytic activity in the oligomerization of 2-chloro-2-propen-1-ol. This study highlights the potential of metal complexes in catalyzing important polymerization reactions, which could be applicable in creating new polymeric materials with specific characteristics (J. Malinowski et al., 2020).
Eigenschaften
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c15-10-5-9(6-17-7-10)14(20)21-8-13(19)18-12-4-2-1-3-11(12)16/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOSSQAFQCDBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763644.png)
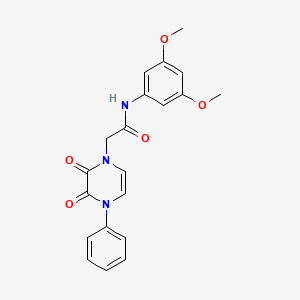
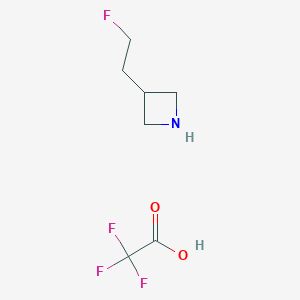
![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2763647.png)
![Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2763650.png)
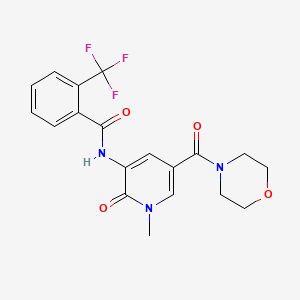
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2763655.png)

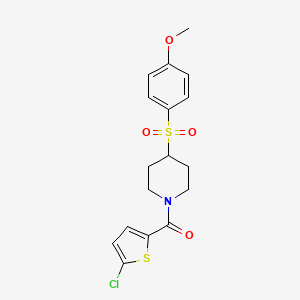
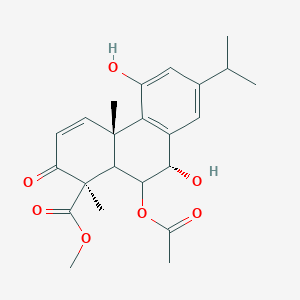
![4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2763663.png)


![2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide](/img/structure/B2763667.png)